Methyl 4-methanesulfonyl-3-nitrobenzoate
Description
Methyl 4-methanesulfonyl-3-nitrobenzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group, a methanesulfonyl (mesyl) group at the para position (C4), and a nitro group at the meta position (C3) on the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the nitro and sulfonyl groups, which influence reactivity, solubility, and biological activity. Its synthesis typically involves nitration and sulfonation steps, with careful control of substituent positioning .
Properties
IUPAC Name |
methyl 4-methylsulfonyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)6-3-4-8(17(2,14)15)7(5-6)10(12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJHCOCJWYYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methanesulfonyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by sulfonation to add the methanesulfonyl group. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for nitration, and methanesulfonyl chloride in the presence of a base for sulfonation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methanesulfonyl-3-nitrobenzoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Methyl 4-methanesulfonyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Applications in Agriculture
Herbicidal Properties
Methyl 4-methanesulfonyl-3-nitrobenzoate has been studied for its potential herbicidal properties. Research indicates that compounds with similar structures can inhibit enzymes involved in carotenoid biosynthesis in plants, such as phytoene desaturase. This inhibition disrupts normal plant development, making such compounds useful as herbicides.
Case Study: Synthesis of Mesotrione
A significant application of this compound is its role as an intermediate in the synthesis of mesotrione, a widely used herbicide effective against broadleaf weeds in corn fields. The synthesis process involves oxidation reactions that can be optimized to improve yield and efficiency .
Pharmaceutical Applications
Prodrug Development
The compound has also been investigated for its potential as a prodrug in cancer gene therapy. A study highlighted the structure-activity relationship of similar nitroaromatic compounds, demonstrating their ability to undergo reduction to yield cytotoxic agents selectively activated in hypoxic tumor environments .
Case Study: PR-104A
PR-104A is a notable example where related compounds exhibit enhanced therapeutic effects. It has shown significant improvements in median survival rates in tumor models when compared to untreated controls, emphasizing the potential of nitro-containing compounds in targeted cancer therapies .
Mechanism of Action
The mechanism of action of Methyl 4-methanesulfonyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can affect cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural differentiators are the C4 methanesulfonyl and C3 nitro groups. Below is a comparison with similar benzoate derivatives:
Key Observations:
- Electronic Effects : The methanesulfonyl group (-SO₂Me) is a stronger electron-withdrawing group than chloro (-Cl) or sulfanyl (-S-), directing electrophilic substitution reactions to the meta position .
- Solubility : Polar groups like -SO₂Me enhance water solubility compared to lipophilic substituents (e.g., ethyl ester in ). Hydroxyl groups (e.g., ) further increase polarity via hydrogen bonding.
- Reactivity : Nitro groups at C3 (meta to ester) reduce ring electron density, making the compound less reactive toward electrophilic substitution compared to para-nitro analogs .
Biological Activity
Methyl 4-methanesulfonyl-3-nitrobenzoate (MMSNB) is a compound of increasing interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the biological activity of MMSNB, highlighting its insecticidal properties, mechanisms of action, and relevant case studies.
MMSNB is characterized by the following chemical structure:
- Molecular Formula : C10H11N2O5S
- Molecular Weight : 259.26 g/mol
- LogP : 2.04 (indicating moderate lipophilicity)
Insecticidal Activity
MMSNB exhibits significant insecticidal properties, making it a candidate for use in pest management. Various studies have reported its efficacy against different insect species:
- Contact Toxicity : Laboratory bioassays have demonstrated that MMSNB has a lethal concentration (LC50) against several pests. For example, it showed an LC50 of 0.22% against Aedes albopictus and Culex pipiens, indicating strong larvicidal effects .
- Ovicidal Action : The compound has been found to reduce egg hatch rates significantly in various insect species, with a reported reduction of up to 92.5% in Tetranychus urticae at concentrations of 0.5% and 1% .
Table 1: Summary of Insecticidal Activity of MMSNB
| Insect Species | LC50 (% v/v) | Ovicidal Effect (%) |
|---|---|---|
| Aedes albopictus | 0.22 | N/A |
| Culex pipiens | 0.22 | N/A |
| Tetranychus urticae | 0.27 | 76.9 (0.5%) |
| Helicoverpa zea | Comparable to commercial pesticides | N/A |
The biological activity of MMSNB can be attributed to its interaction with the nervous system of insects. Research indicates that it may inhibit cholinesterase activity, leading to neurotoxic effects . Furthermore, it is suggested that MMSNB interferes with the metabolic enzymes involved in detoxification processes within insects, such as cytochrome P450s and glutathione S-transferases .
Case Studies
Several studies have explored the efficacy and safety profile of MMSNB:
- Sublethal Effects on Non-target Species : A study indicated that exposure to MMSNB reduced honey bee flight ability, raising concerns about its impact on beneficial pollinators . As concentrations increased, the flying scores of honey bees declined significantly.
- Impact on Developmental Stages : Research has shown that MMSNB affects the developmental duration of immature instars in treated populations, prolonging their growth periods compared to controls .
- Comparative Toxicity Studies : In comparative studies against commercial pesticides, MMSNB demonstrated comparable or superior efficacy against certain pests like Helicoverpa zea, suggesting its potential as an environmentally friendly alternative for pest control .
Future Perspectives
The promising biological activity of MMSNB highlights its potential applications beyond agriculture, including pharmaceutical developments targeting specific biological pathways in pests and possibly in human health contexts. Further research is necessary to fully elucidate its mechanisms and explore its safety profiles in non-target organisms.
Q & A
Q. What are the optimal conditions for synthesizing Methyl 4-methanesulfonyl-3-nitrobenzoate to maximize yield and purity?
A stepwise approach is recommended: (i) sulfonation of methyl benzoate derivatives using methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C, followed by (ii) nitration with concentrated HNO₃/H₂SO₄ at 50–60°C. Catalytic amounts of H₂SO₄ enhance electrophilic substitution. Post-reaction, quenching in ice-water minimizes byproduct formation. Yields >70% are achievable with strict temperature control and stoichiometric precision .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
Recrystallization using ethanol-water (3:1 v/v) at 60°C yields high-purity crystals (mp ~137–140°C, similar to analogous sulfonyl-nitro derivatives). Column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves polar byproducts. Monitor via TLC (Rf ~0.5 in same solvent system) .
Q. How can spectroscopic methods confirm the structure of this compound?
Q. What solvent systems are ideal for esterification of 4-methanesulfonyl-3-nitrobenzoic acid?
Use methanol with catalytic H₂SO₄ (2–5 mol%) under reflux (65°C, 12–24 hrs). Polar aprotic solvents (e.g., DCM) are unsuitable due to poor protonation of the carboxylic acid. Monitor conversion via FTIR (disappearance of -COOH stretch at ~1700 cm⁻¹) .
Q. How do temperature and pH affect the stability of this compound during storage?
Store at 4°C in airtight, amber vials. Hydrolysis occurs above 40°C or in alkaline conditions (pH >8), cleaving the ester to 4-methanesulfonyl-3-nitrobenzoic acid. Stability studies show <5% degradation over 6 months at 25°C in neutral buffers .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental NMR shifts for this compound?
Discrepancies often arise from solvent effects or intermolecular interactions. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO). Compare experimental ¹³C NMR shifts (e.g., carbonyl C=O at ~168 ppm) with computed values. Adjust for hydrogen-bonding interactions, which downfield-shift nitro-group protons .
Q. What crystallographic strategies elucidate hydrogen-bonding networks in this compound?
Use SHELXL ( ) for structure refinement against high-resolution X-ray data. ORTEP-3 ( ) visualizes molecular packing. Graph-set analysis ( ) identifies motifs like R₂²(8) chains from O-H···O bonds. Typical parameters:
| Bond | Distance (Å) | Angle (°) |
|---|---|---|
| S-O···H-O | 2.85–3.10 | 160–175 |
Q. What explains the regioselectivity of nitration in 4-methanesulfonylbenzoate derivatives?
The methanesulfonyl group is a strong meta-directing, electron-withdrawing moiety. Nitration at the 3-position (ortho to sulfonyl) is favored due to resonance stabilization of the nitronium ion intermediate. Kinetic studies using isotopic labeling (¹⁵NO₃⁻) confirm this pathway .
Q. How does this compound interact with transition metals, and how are these complexes characterized?
The nitro and sulfonyl groups act as weak ligands. Reaction with Cu(II) in ethanol yields a blue complex (λmax ~650 nm). Characterize via:
Q. What methodologies analyze competing sulfonation pathways in methyl 3-nitrobenzoate precursors?
Competition between sulfonation at C-4 vs. C-5 is studied via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
